2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide is a heterocyclic compound featuring a propanamide backbone with two distinct sulfur-containing moieties: a 5-amino-1,3,4-thiadiazole ring linked via a sulfanyl group and a 1,3-benzothiazole group attached to the amide nitrogen. This structure combines the electron-rich aromaticity of benzothiazole with the reactive thiadiazole core, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial agent development.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS3/c1-6(19-12-17-16-10(13)21-12)9(18)15-11-14-7-4-2-3-5-8(7)20-11/h2-6H,1H3,(H2,13,16)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKRUCQCQHNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)SC3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the thiadiazole and benzothiazole derivatives with a propanamide linker. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly urease inhibitors.
Biological Research: The compound is used in studies related to its antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as urease, inhibiting their activity.
Molecular Pathways: It affects pathways related to nitrogen metabolism and cellular respiration.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with six analogs from the evidence, focusing on substituent variations, physicochemical properties, and synthesis outcomes.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The 1,3-benzothiazole group (target, 17b) introduces aromatic π-stacking capacity, whereas 4-ethoxyphenyl (7l) or 3-chlorophenyl () substituents enhance hydrophobicity.
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 17b) lower melting points (111.5–111.7°C) compared to electron-donating groups (e.g., ethoxy in 7l: 177–178°C) due to reduced intermolecular forces . The 5-amino-thiadiazole moiety (target, ) likely enhances solubility in polar solvents via hydrogen bonding, contrasting with benzylsulfanyl () or phenyl groups, which increase lipophilicity.
Synthetic Efficiency :
- Yields for propanamide derivatives vary widely: 83.98% for 17b vs. 80% for 7l , influenced by steric hindrance from bulky substituents (e.g., indole in 17c achieves 99.33% yield due to favorable cyclization) .
Spectral Trends :
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)propanamide is a derivative of the thiadiazole and benzothiazole scaffolds, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a thiadiazole moiety linked to a benzothiazole , which is known to enhance biological activity due to the presence of sulfur and nitrogen atoms that can engage in various interactions with biological targets. The molecular formula for this compound is with a molecular weight of approximately 294.36 g/mol.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies showed that this compound could induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been reported to activate caspases and promote mitochondrial dysfunction leading to cancer cell death .
Neuroprotective Effects
The neuroprotective capabilities of thiadiazole derivatives are noteworthy. In animal models of epilepsy, certain derivatives have shown efficacy in reducing seizure frequency and severity. The compound's ability to modulate neurotransmitter systems may underlie these effects .
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Ring : Known for its role in interacting with various enzymes and receptors.
- Benzothiazole Moiety : Enhances lipophilicity and facilitates cellular uptake.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to the target compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL depending on the strain .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptotic cells compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
